6-(4-BROMOPHENYL)-2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE
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Overview
Description
6-(4-BROMOPHENYL)-2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a bromophenyl group, a thiophene ring, and an oxadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMOPHENYL)-2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative.
Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.
Formation of the dihydropyridazinone core: This could be synthesized through a cyclization reaction involving hydrazine and a suitable diketone or ketoester.
Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring or the dihydropyridazinone core.
Reduction: Reduction reactions could target the oxadiazole ring or the bromophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like sodium hydride, alkyl halides, or Grignard reagents could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive moieties like the oxadiazole and thiophene rings.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or electronic devices, due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(4-BROMOPHENYL)-2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
- 6-(4-Methylphenyl)-2-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-(4-BROMOPHENYL)-2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, might enhance its ability to participate in halogen bonding or affect its lipophilicity and membrane permeability.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4O2S/c18-12-5-3-11(4-6-12)13-7-8-16(23)22(20-13)10-15-19-17(21-24-15)14-2-1-9-25-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJVEKQRIWXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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